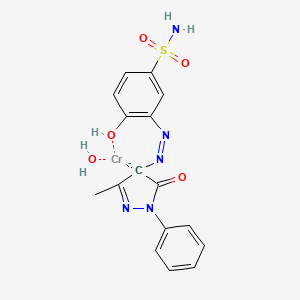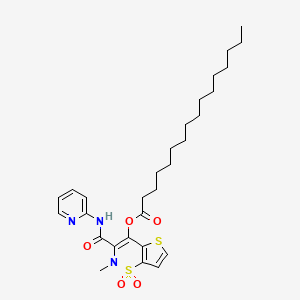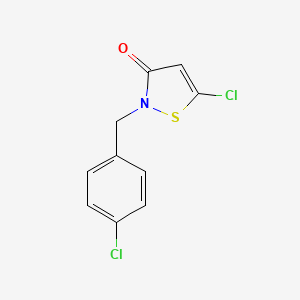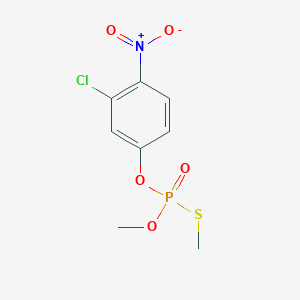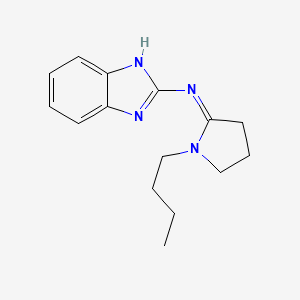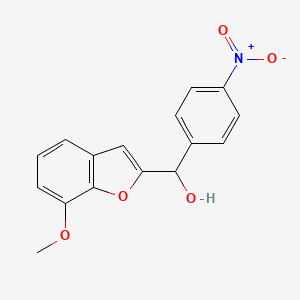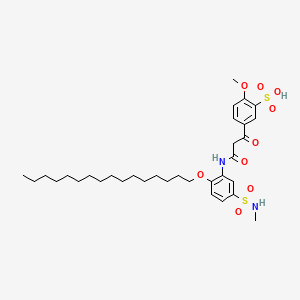
5-(3-((2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)amino)-1,3-dioxopropyl)-2-methoxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-((2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)amino)-1,3-dioxopropyl)-2-methoxybenzenesulphonic acid is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features multiple functional groups, including sulphonyl, methoxy, and amino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)amino)-1,3-dioxopropyl)-2-methoxybenzenesulphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality. The process might include steps such as crystallization, filtration, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and amino groups allows for oxidation reactions, which can modify the compound’s structure and properties.
Reduction: Reduction reactions can target the sulphonyl groups, potentially converting them into other functional groups.
Substitution: The aromatic ring in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(3-((2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)amino)-1,3-dioxopropyl)-2-methoxybenzenesulphonic acid has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonyl and amino groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-{[Hexadecyl(methyl)amino]sulphonyl}phenyl)sulphonyl]hydrazono}-1-methyl-2-phenyl-1,4-dihydro-6-quinolinesulphonic acid
- Other sulphonyl-containing aromatic compounds with similar functional groups.
Uniqueness
What sets 5-(3-((2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)amino)-1,3-dioxopropyl)-2-methoxybenzenesulphonic acid apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.
Properties
CAS No. |
66096-03-5 |
|---|---|
Molecular Formula |
C33H50N2O9S2 |
Molecular Weight |
682.9 g/mol |
IUPAC Name |
5-[3-[2-hexadecoxy-5-(methylsulfamoyl)anilino]-3-oxopropanoyl]-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C33H50N2O9S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-44-30-21-19-27(45(38,39)34-2)24-28(30)35-33(37)25-29(36)26-18-20-31(43-3)32(23-26)46(40,41)42/h18-21,23-24,34H,4-17,22,25H2,1-3H3,(H,35,37)(H,40,41,42) |
InChI Key |
LBTKPLRRQHGCRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)CC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


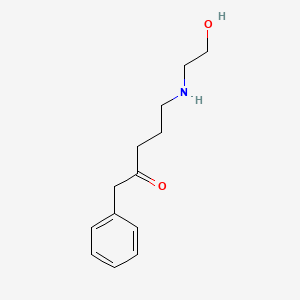
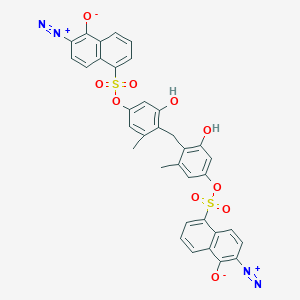
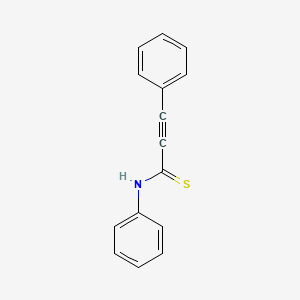
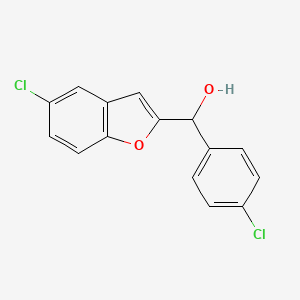
![6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid](/img/structure/B12717253.png)
